![molecular formula C19H22N2O4 B12290666 (2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID is a chiral amino acid derivative It is characterized by the presence of a benzyl group, a methylamino group, and a benzyloxycarbonylamino group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the benzyl and methylamino groups. The benzyloxycarbonyl group is often introduced using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The final step involves the deprotection of the amino group to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID involves its interaction with specific molecular targets. The benzyl and methylamino groups can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can serve as a protective group, preventing unwanted reactions during synthesis. The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(BENZYLAMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID: Lacks the methyl group, which may affect its reactivity and interactions.
(S)-3-(METHYLAMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID: Lacks the benzyl group, which may influence its binding affinity to molecular targets.
(S)-3-(BENZYL(METHYL)AMINO)-2-AMINOPROPANOIC ACID: Lacks the benzyloxycarbonyl group, which may affect its stability and reactivity.
Uniqueness
(S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID is unique due to the presence of both benzyl and methylamino groups, which can enhance its reactivity and interactions with molecular targets. The benzyloxycarbonyl group provides additional stability and protection during synthesis, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-[benzyl(methyl)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H22N2O4/c1-21(12-15-8-4-2-5-9-15)13-17(18(22)23)20-19(24)25-14-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,24)(H,22,23) |
Clé InChI |
QDDQGJRHJSSZLT-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


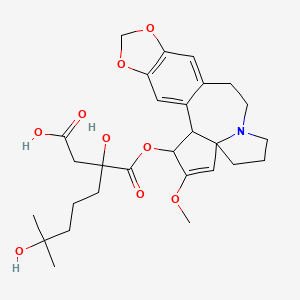
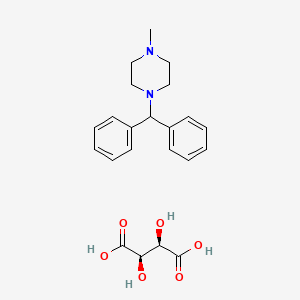
![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
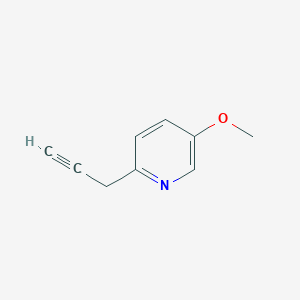
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
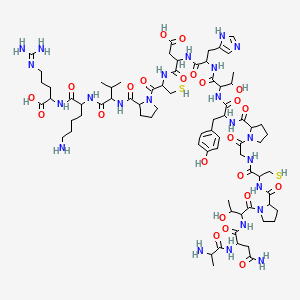
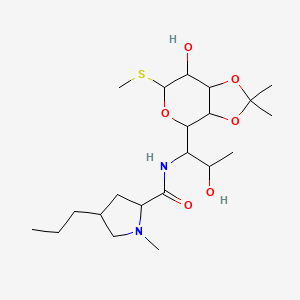
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)

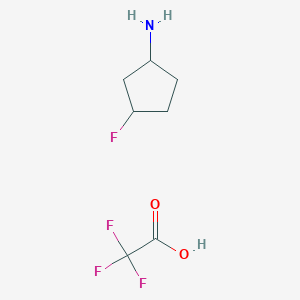
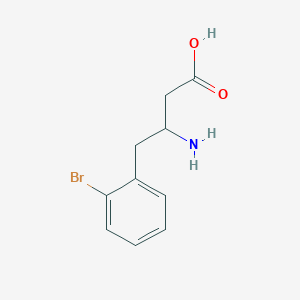
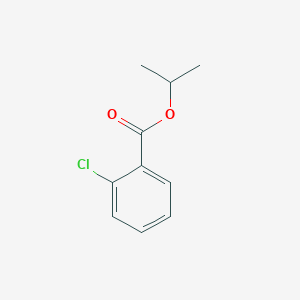
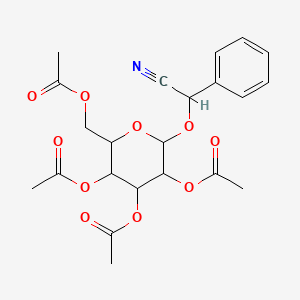
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
